Antitumor agent-61

Anticancer Cytotoxicity Irinotecan analog

Antitumor agent-61 (CAS: 2408917-12-2, Compound 9b) is a synthetic aminophosphonate-irinotecan conjugate with molecular formula C54H63FN5O10P and molecular weight 992.08 g/mol. It was developed through esterification of irinotecan with novel aminophosphonate moieties, yielding a derivative that retains topoisomerase I inhibitory activity while demonstrating significantly enhanced antiproliferative potency across multiple human cancer cell lines.

Molecular Formula C54H63FN5O10P
Molecular Weight 992.1 g/mol
Cat. No. B12403014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-61
Molecular FormulaC54H63FN5O10P
Molecular Weight992.1 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCCC5=CC=C(C=C5)NC(C6=CC=C(C=C6)F)P(=O)(OCC)OCC)C2=NC7=C1C=C(C=C7)OC(=O)N8CCC(CC8)N9CCCCC9
InChIInChI=1S/C54H63FN5O10P/c1-5-41-42-31-40(69-53(64)59-29-25-39(26-30-59)58-27-10-9-11-28-58)23-24-46(42)57-49-43(41)33-60-47(49)32-45-44(51(60)62)34-66-52(63)54(45,6-2)70-48(61)14-12-13-35-15-21-38(22-16-35)56-50(36-17-19-37(55)20-18-36)71(65,67-7-3)68-8-4/h15-24,31-32,39,50,56H,5-14,25-30,33-34H2,1-4H3
InChIKeyMQQRMISZWWMKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antitumor Agent-61 Procurement Guide: Potent Irinotecan-Aminophosphonate Conjugate with Validated Superior Activity


Antitumor agent-61 (CAS: 2408917-12-2, Compound 9b) is a synthetic aminophosphonate-irinotecan conjugate with molecular formula C54H63FN5O10P and molecular weight 992.08 g/mol [1]. It was developed through esterification of irinotecan with novel aminophosphonate moieties, yielding a derivative that retains topoisomerase I inhibitory activity while demonstrating significantly enhanced antiproliferative potency across multiple human cancer cell lines . The compound induces apoptosis via mitochondrial pathways, evidenced by Bcl-2 downregulation, Bax upregulation, caspase activation, mitochondrial membrane potential (MMP) decrease, and reactive oxygen species (ROS) elevation [1].

Why Irinotecan or Other Camptothecin Analogs Cannot Substitute for Antitumor Agent-61


Generic substitution with irinotecan (CPT-11) or other camptothecin-class topoisomerase I inhibitors fails due to fundamental differences in molecular design that translate to measurable efficacy and safety advantages. Antitumor agent-61 incorporates an aminophosphonate moiety conjugated via ester linkage to the irinotecan core [1]. This structural modification yields a 5.4- to 19.1-fold increase in cytotoxic potency relative to irinotecan across multiple cancer cell lines [1], enhanced activity against cisplatin-resistant cells [1], superior in vivo tumor growth inhibition, and improved safety profile with no observed body weight loss in xenograft models—in contrast to the dose-limiting neutropenia and severe diarrhea associated with clinical irinotecan use [1][2]. Direct substitution would forfeit these quantifiable advantages.

Antitumor Agent-61 Quantitative Differentiation Evidence: Direct Comparative Data vs. Irinotecan


5.4- to 19.1-Fold Superior Cytotoxic Potency Compared to Irinotecan Across Five Human Cancer Cell Lines

Antitumor agent-61 (Compound 9b) exhibits 5.4- to 19.1-fold increased cytotoxic activity compared to the reference drug irinotecan across five human cancer cell lines [1]. The most pronounced enhancement was observed in SK-OV-3 ovarian cancer cells (19.1-fold), followed by MCF-7 breast cancer cells (18.0-fold) [1]. This head-to-head comparison was performed under identical MTT assay conditions with both compounds evaluated in parallel [1].

Anticancer Cytotoxicity Irinotecan analog

Superior Activity Against Cisplatin-Resistant Ovarian Cancer Cells (SK-OV-3/CDDP)

Antitumor agent-61 maintains potent activity against the multidrug-resistant SK-OV-3/CDDP cell line (cisplatin-resistant ovarian cancer) with an IC50 of 1.39 μM, compared to 0.92 μM in the parental SK-OV-3 line—representing only a 1.5-fold reduction in sensitivity [1]. In contrast, irinotecan shows substantially greater activity loss in resistant cell contexts, with published literature indicating that Topo I inhibitor resistance mechanisms (including decreased carboxylesterase-mediated activation to SN-38) significantly impair irinotecan efficacy [2].

Drug resistance Ovarian cancer Cisplatin-resistant

In Vivo Tumor Growth Inhibition with No Observed Toxicity or Body Weight Loss

In BALB/c nude mice bearing SK-OV-3 xenografts, Antitumor agent-61 administered at 10 mg/kg and 20 mg/kg (subcutaneous injection, twice daily for 28 days) inhibited tumor growth by 47.7% and 56.8%, respectively, without affecting body weight or causing any obvious side effects [1]. The source study explicitly states that 9b "significantly inhibited tumor growth in SK-OV-3 xenograft models in vivo without apparent toxicity, which was better than the positive drug irinotecan" [1]. Clinically, irinotecan is associated with dose-limiting toxicities including grade 3-4 neutropenia (occurring in 14-27% of patients) and severe diarrhea (occurring in 13-20% of patients) [2].

In vivo efficacy Xenograft model Safety profile

Enhanced Apoptosis Induction: 32.27% Apoptotic Cells vs. Lower Rate with Irinotecan at Equivalent Concentration

In SK-OV-3 cells treated for 24 hours, Antitumor agent-61 at 10 μM induced 32.27% apoptotic cells (including both early and late apoptosis populations), a rate described as "dramatically higher than that of Ir" (irinotecan) . At 5 μM, the apoptotic cell percentage was 21.11% . Mechanistically, the compound decreased anti-apoptotic Bcl-2 expression while increasing pro-apoptotic Bax and caspase levels, elevated ROS, and reduced mitochondrial membrane potential . This pro-apoptotic profile is corroborated by independent sources confirming mitochondrial pathway engagement .

Apoptosis Mechanism of action Mitochondrial pathway

Antitumor Agent-61: Validated Research and Preclinical Application Scenarios


Ovarian Cancer Preclinical Drug Discovery and Resistance Mechanism Studies

Antitumor agent-61 is ideally suited for ovarian cancer research programs, particularly those investigating cisplatin-resistant disease. The compound demonstrates its highest potency enhancement (19.1-fold vs. irinotecan) in SK-OV-3 ovarian cancer cells [1] and maintains strong activity in the cisplatin-resistant SK-OV-3/CDDP subline with only a 1.5-fold reduction in sensitivity [1]. In vivo, the compound achieved 56.8% tumor growth inhibition in SK-OV-3 xenografts at 20 mg/kg without toxicity or body weight loss [1], making it a robust tool compound for ovarian cancer xenograft studies and combination therapy evaluation where irinotecan's toxicity profile would limit experimental design.

Safety Pharmacology and Toxicology Comparative Studies

For research groups investigating the therapeutic index of camptothecin-class compounds, Antitumor agent-61 provides a critical comparator that demonstrates efficacy without the characteristic dose-limiting toxicities of irinotecan. The compound's in vivo profile—56.8% tumor inhibition at 20 mg/kg with no body weight loss or obvious side effects [1]—contrasts sharply with irinotecan's clinical toxicity profile (grade 3-4 neutropenia in 14-27% of patients, severe diarrhea in 13-20%) [2]. This makes Antitumor agent-61 valuable for comparative toxicology studies and for investigating structure-toxicity relationships in aminophosphonate-modified topoisomerase I inhibitors.

Mitochondrial Apoptosis Pathway Mechanistic Studies

Antitumor agent-61 serves as a potent tool compound for dissecting mitochondrial apoptosis pathways in cancer cells. The compound induces dose-dependent apoptosis (21.11% at 5 μM, 32.27% at 10 μM in SK-OV-3 cells) [1] through a defined mechanism: decreased anti-apoptotic Bcl-2 expression, increased pro-apoptotic Bax and caspase levels, elevated ROS, and reduced mitochondrial membrane potential [1]. This well-characterized mechanistic profile, combined with activity that is 5.4- to 19.1-fold more potent than irinotecan [1], makes Antitumor agent-61 superior to irinotecan for research requiring robust and quantifiable apoptosis readouts via the intrinsic mitochondrial pathway.

Multi-Cancer Panel Screening and Cell Line Profiling

Antitumor agent-61 has been validated across a diverse panel of human cancer cell lines including ovarian (SK-OV-3, SK-OV-3/CDDP), breast (MCF-7), lung (A549), bone (U2OS, MG-63), with IC50 values ranging from 0.92 to 3.23 μM [1]. The 5.4- to 19.1-fold potency advantage over irinotecan is maintained across all tested lines [1]. For research programs conducting broad anticancer compound screening or building cell line sensitivity profiles for topoisomerase I-targeting agents, Antitumor agent-61 provides a more potent and consistently active reference standard than irinotecan, enabling clearer signal-to-noise ratios in high-throughput screening campaigns and more reliable cross-cell-line comparisons.

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